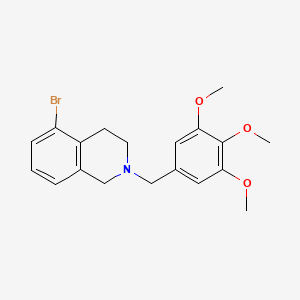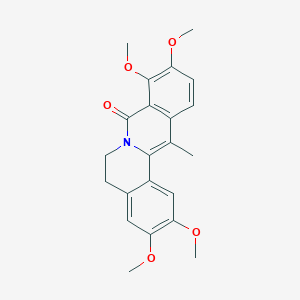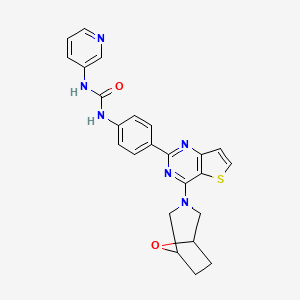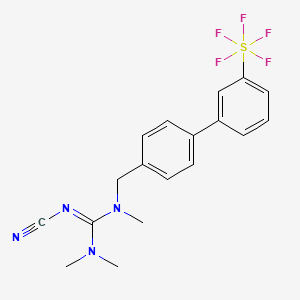
Mate-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mate-IN-1 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological systems and its potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mate-IN-1 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents to introduce desired functional groups.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Using catalysts and controlled temperatures to drive the reactions efficiently.
Purification: Employing large-scale chromatography and crystallization techniques.
化学反应分析
Types of Reactions
Mate-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Mate-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Mate-IN-1 involves its interaction with specific molecular targets within biological systems. It binds to receptors or enzymes, modulating their activity and influencing cellular pathways. Key pathways involved include:
Signal Transduction: Altering the transmission of signals within cells.
Metabolic Pathways: Affecting the metabolism of cells and tissues.
属性
分子式 |
C18H19F5N4S |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
2-cyano-1,1,3-trimethyl-3-[[4-[3-(pentafluoro-λ6-sulfanyl)phenyl]phenyl]methyl]guanidine |
InChI |
InChI=1S/C18H19F5N4S/c1-26(2)18(25-13-24)27(3)12-14-7-9-15(10-8-14)16-5-4-6-17(11-16)28(19,20,21,22)23/h4-11H,12H2,1-3H3 |
InChI 键 |
RCEAMCGLBLHSMO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=NC#N)N(C)CC1=CC=C(C=C1)C2=CC(=CC=C2)S(F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)
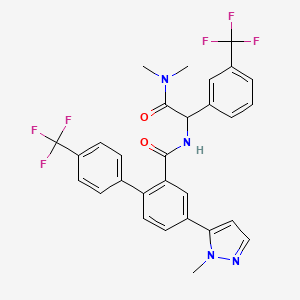
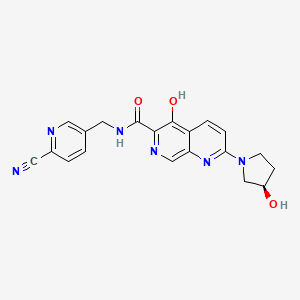
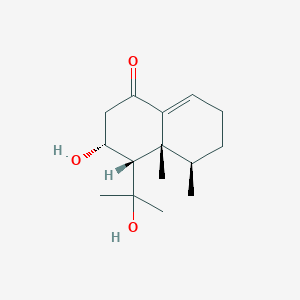
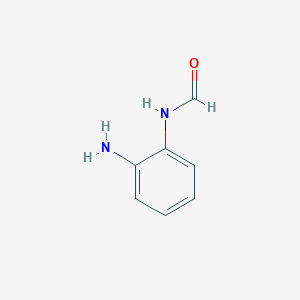
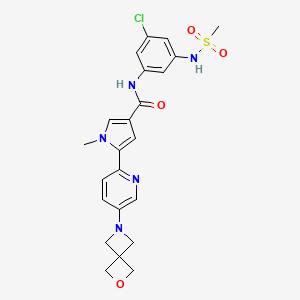
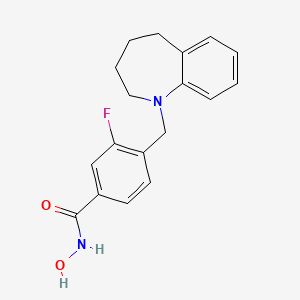
![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
